molecular formula C8H4FN3O B7964180 2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile CAS No. 1820648-99-4

2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile

Cat. No.: B7964180
CAS No.: 1820648-99-4
M. Wt: 177.14 g/mol
InChI Key: LDSZGZAGYPKKCQ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes or nitriles under specific reaction conditions. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) in the presence of solvents like ethanol and aqueous hydrogen peroxide at elevated temperatures (around 50°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The presence of the amino and fluoro groups allows for nucleophilic substitution reactions, where other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and nitrile groups enhance its binding affinity and specificity towards these targets. The benzoxazole scaffold allows for efficient π-π stacking and hydrogen bonding interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups with the benzoxazole scaffold provides a versatile platform for the development of novel compounds with diverse biological activities .

Properties

IUPAC Name

2-amino-6-fluoro-1,3-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O/c9-5-1-2-6-7(4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSZGZAGYPKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255322
Record name 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820648-99-4
Record name 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820648-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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